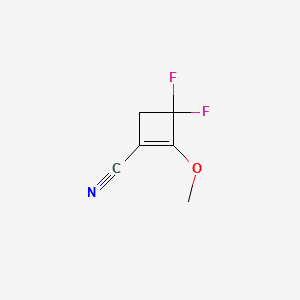
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is a chemical compound with the molecular formula C6H5F2NO. It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitrile group attached to a cyclobutene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The choice of raw materials and optimization of reaction conditions are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it useful in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms and the nitrile group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carboxylic acid
- 3,3-Difluoro-2-methoxycyclobut-1-ene-1-methanol
- 3,3-Difluoro-2-methoxycyclobut-1-ene-1-amine
Uniqueness
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties compared to its analogs.
Activité Biologique
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H6F5NO |
| Molecular Weight | 227.13 g/mol |
| CAS Number | 2751615-63-9 |
| IUPAC Name | This compound |
These properties suggest a complex structure that may influence its interaction with biological systems.
Insecticidal Properties
Recent studies have highlighted the potential of certain fluorinated compounds in insect control. Although specific research on this compound is limited, related compounds in the fluorinated category have shown promising insecticidal activity against vectors such as Aedes aegypti, which transmits diseases like dengue and Zika virus. The mechanism often involves disrupting the nervous system of insects, leading to paralysis and death.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety of new compounds. While direct studies on this compound are scarce, related compounds have been evaluated for cytotoxicity and organ toxicity. For instance, compounds with similar structures have demonstrated low cytotoxicity in mammalian cells at high concentrations, suggesting a potentially favorable safety profile when used appropriately .
Synthesis and Evaluation
Research has focused on synthesizing various derivatives of cyclobutene compounds to explore their biological activities. A study synthesized several derivatives and evaluated their larvicidal activities against Aedes aegypti. While specific results for this compound were not provided, the findings indicated that structural modifications could significantly impact biological activity .
Pharmacological Potential
The pharmacological potential of fluorinated compounds is well-documented. For example:
- Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
- Mechanisms of action typically involve interactions with specific enzymes or receptors within target organisms.
Propriétés
Formule moléculaire |
C6H5F2NO |
|---|---|
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
3,3-difluoro-2-methoxycyclobutene-1-carbonitrile |
InChI |
InChI=1S/C6H5F2NO/c1-10-5-4(3-9)2-6(5,7)8/h2H2,1H3 |
Clé InChI |
QEFJYKBCOPBRID-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(CC1(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















